马杜拉霉素 B2

货号 B2364812

CAS 编号:

768384-52-7

分子量: 225.2

InChI 键: SAEFXOJAEDXDBM-SSDOTTSWSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

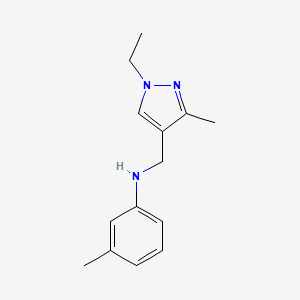

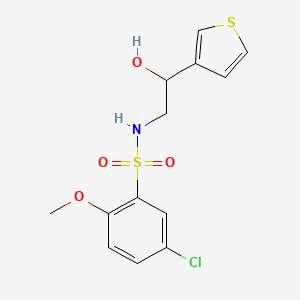

Madurastatin B2 is a phenolate-hydroxamate siderophore isolated from Actinomadura sp . Siderophores are metabolites used by bacteria and plants to sequester iron, which is abundant but mostly insoluble and inaccessible to life . Madurastatin B2 has demonstrated biological activity against MRSA and B. subtilis .

Synthesis Analysis

The synthesis of Madurastatin B2 involves a convergent synthesis approach . The retrosynthesis of Fragment 1 and Fragment 2 was proposed, with starting materials for Fragment 1 being obtained via a mild catalytic synthesis of 2-Oxazolines via Oxetane Ring-Opening . The cyclization to the Oxazoline Moiety and condensation reactions lead to Fragment 1 . Starting reagents for Fragment 2 undergo Hydroxamine Formation, N-Acylation, and Methylation via Ru Catalyst Protection of Carbonyl, leading to the synthesis of Lactam and Fragment 2 .Molecular Structure Analysis

Madurastatin B2 is a part of a group of pentapeptides containing an oxazoline moiety . In some cases, an imidazolidinone ring is also present as an additional structural feature . The LC/HRMS analysis of an extract identified the presence of the known madurastatins along with additional members of the family .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Madurastatin B2 include cyclization to the Oxazoline Moiety and condensation reactions to Fragment 1 . Hydroxamine Formation, N-Acylation, and Methylation via Ru Catalyst Protection of Carbonyl are also involved .科学研究应用

结构和生化特征

- 结构重新分配和立体化学:包括马杜拉霉素 B2 在内的马杜拉霉素最初被描述为具有不寻常的 N 端氮杂环丙烷环。最近的工作导致了对其结构的重新评估,特别关注 N 端 2-(2-羟苯基)恶唑啉而不是氮杂环丙烷。这种重新分配对理解马杜拉霉素 B2 的生化特性和潜在应用具有重要意义 (Tyler 等,2017)。

铁载体产生和抗菌活性

- 分离和抗菌活性:马杜拉霉素 B2 及其其他变体已从放线菌的培养液中分离出来。这些化合物已显示出对微球菌的抗菌活性。这些化合物中氮杂环丙烷环的存在对于这种活性至关重要,表明它们作为抗菌剂的潜力 (Harada 等,2004)。

基因组测序和生物合成途径

- 基因组见解和生物合成:包括 D1 和 D2 在内的新马杜拉霉素变体的发现,导致了基因组测序工作,以识别生物合成基因簇。这些知识使得可以提出这些化合物的生物合成途径,从而增强我们对其天然产生和合成修饰潜力的理解 (Yan 等,2019)。

功能分析和表征

- 马杜拉霉素 C1 的表征:虽然不是直接关于马杜拉霉素 B2,但对马杜拉霉素 C1(来自同一家族的另一种化合物)的相关研究有助于更深入地了解这些铁载体。这包括对其分离、结构解析和抗菌特性的见解,这些见解与理解更广泛的马杜拉霉素类有关 (Mazzei 等,2012)。

作用机制

属性

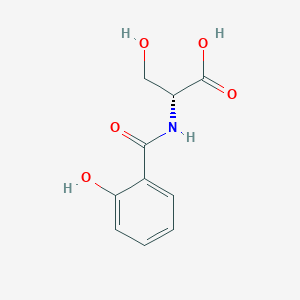

IUPAC Name |

(2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-5-7(10(15)16)11-9(14)6-3-1-2-4-8(6)13/h1-4,7,12-13H,5H2,(H,11,14)(H,15,16)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEFXOJAEDXDBM-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(CO)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N[C@H](CO)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701335865 |

Source

|

| Record name | Madurastatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

768384-52-7 |

Source

|

| Record name | Madurastatin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

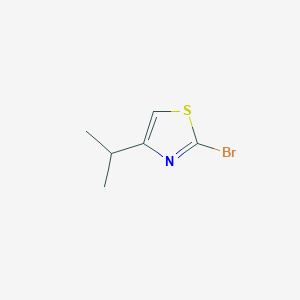

2-Bromo-4-isopropylthiazole

1026598-63-9

![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)

![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364738.png)

![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)

![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)